molecular formula C11H8BrNO2 B3028404 Methyl 4-bromoisoquinoline-7-carboxylate CAS No. 2007916-56-3

Methyl 4-bromoisoquinoline-7-carboxylate

Cat. No.: B3028404
CAS No.: 2007916-56-3
M. Wt: 266.09
InChI Key: NKPFPFQGYSIGMW-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Modern Organic Synthesis

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. chemsynthesis.combldpharm.com Its significance stems from its prevalence in a vast number of biologically active natural products, particularly alkaloids like papaverine (B1678415) and quinine. chemsynthesis.com This natural abundance has cemented the isoquinoline framework as a "privileged structure" in medicinal chemistry, meaning it is a molecular template that is frequently found in potent therapeutic agents. nih.govnih.gov

Rationale for Advanced Research on Substituted Isoquinoline Derivatives

The foundational importance of the isoquinoline core provides a strong impetus for research into its substituted derivatives. The strategic placement of various functional groups onto the isoquinoline skeleton allows chemists to finely tune the molecule's steric and electronic properties, leading to a diverse array of compounds with tailored functions. cymitquimica.comacs.org Advanced research in this area is driven by the need to develop novel molecules with enhanced or entirely new biological activities, as well as unique photophysical properties for materials science applications. uni.lugoogle.com

Synthetic organic and medicinal chemists are continually seeking more efficient and versatile methods for the construction of polysubstituted isoquinolines, as many desirable structures are difficult to access through traditional methods. cymitquimica.comacs.org The introduction of substituents at specific positions, such as C-1, C-3, and C-4, can dramatically alter a compound's pharmacological profile. nih.gov For instance, research has shown that different substitution patterns can lead to potent antibacterial agents or compounds with applications in neurodegenerative disease therapy. wikipedia.orgnih.gov Furthermore, the electronic nature of these substituents can influence the molecule's fluorescence, making substituted isoquinolines attractive candidates for use in sensors and optical materials. google.com This ongoing exploration into the synthesis and properties of new isoquinoline derivatives is essential for expanding the chemical toolbox and discovering next-generation therapeutic agents and functional materials. nih.gov

Overview of Methyl 4-Bromoisoquinoline-7-carboxylate as a Versatile Synthetic Scaffold

This compound is a polysubstituted isoquinoline derivative that serves as an excellent example of a versatile synthetic scaffold. Its structure incorporates the key isoquinoline nucleus, functionalized with two distinct and strategically placed groups: a bromine atom at the C-4 position and a methyl carboxylate group at the C-7 position. This specific arrangement of functional groups provides multiple reaction sites, enabling chemists to introduce a wide range of molecular complexity and diversity from a single starting material.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC11H8BrNO2uni.lu
Molecular Weight266.09 g/mol
Monoisotopic Mass264.974 g/mol uni.lu
AppearanceSolid
Predicted XlogP2.6 uni.lu

The primary utility of this compound as a scaffold lies in the reactivity of the bromine atom. The C-Br bond at the C-4 position is an ideal handle for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For example:

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester), enabling the introduction of a wide variety of aryl or vinyl substituents. libretexts.org This is a robust and widely used method for constructing biaryl systems, which are common motifs in pharmaceuticals.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This transformation is valuable for creating rigid, linear extensions to the molecular framework, often used in materials science and as precursors for more complex structures. wikipedia.org

The methyl ester at the C-7 position offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. Most commonly, the carboxylic acid is activated and reacted with amines to form amide bonds, a key linkage in many biologically active molecules.

The dual functionality of this compound makes it a highly valuable intermediate. A chemist can first perform a cross-coupling reaction at the C-4 position to build a core structure and then modify the C-7 ester group, or vice versa. This orthogonality allows for a modular and convergent approach to the synthesis of complex target molecules.

Table 2: Potential Synthetic Transformations of this compound
Reaction TypePositionReagent/Catalyst SystemResulting Structure
Suzuki CouplingC-4Ar-B(OH)2, Pd catalyst, Base libretexts.org4-Aryl-isoquinoline-7-carboxylate
Sonogashira CouplingC-4Terminal Alkyne, Pd/Cu catalyst, Base wikipedia.org4-Alkynyl-isoquinoline-7-carboxylate
Ester HydrolysisC-7NaOH or LiOH4-Bromo-isoquinoline-7-carboxylic acid
Amide CouplingC-7 (post-hydrolysis)R2NH, Coupling agent4-Bromo-isoquinoline-7-carboxamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromoisoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPFPFQGYSIGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CC(=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214211
Record name 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester
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Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-56-3
Record name 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester
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Record name 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester
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Record name methyl 4-bromoisoquinoline-7-carboxylate
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Synthetic Methodologies for Methyl 4 Bromoisoquinoline 7 Carboxylate and Its Core Structure

Established Synthetic Pathways to the Isoquinoline (B145761) Ring System

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a prevalent motif in numerous natural products and pharmaceutical agents. mdpi.com Consequently, a variety of synthetic methods have been developed for its construction, ranging from century-old name reactions to contemporary transition-metal-catalyzed processes.

Several classical name reactions provide reliable and time-tested routes to the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.

Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under acidic conditions. wikipedia.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the fully aromatic isoquinoline. nrochemistry.com The reaction is most effective when the benzene (B151609) ring bears electron-donating groups, which facilitates the electrophilic cyclization. nrochemistry.comquimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. quimicaorganica.org The resulting imine undergoes an intramolecular electrophilic substitution to form a 1,2,3,4-tetrahydroisoquinoline. mdpi.com Similar to the Bischler-Napieralski reaction, this product requires a subsequent oxidation step to yield the aromatic isoquinoline. The Pictet-Gams reaction is a variation that uses a β-hydroxy-β-phenethylamide, leading directly to the isoquinoline without needing a separate oxidation step. mdpi.comwikipedia.org

Pomeranz-Fritsch Reaction: In this method, a benzaldehyde (B42025) is condensed with an aminoacetaldehyde diethyl acetal. wikipedia.orgquimicaorganica.org The resulting Schiff base undergoes an acid-catalyzed cyclization to directly form the isoquinoline ring. wikipedia.orgchemistry-reaction.com A key advantage of this reaction is its ability to produce isoquinolines that are unsubstituted at the C1 position. chem-station.com Modifications, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines by using a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com

Table 1: Comparison of Classical Isoquinoline Syntheses
ReactionKey PrecursorsTypical Reagents/ConditionsInitial ProductKey Features
Bischler-Napieralskiβ-ArylethylamidePOCl₃ or P₂O₅, reflux3,4-DihydroisoquinolineForms C1-substituted derivatives; requires subsequent oxidation. wikipedia.orgnrochemistry.com
Pictet-Spenglerβ-Arylethylamine + Aldehyde/KetoneAcid catalyst (e.g., HCl)1,2,3,4-TetrahydroisoquinolineForms C1-substituted derivatives; requires subsequent oxidation. quimicaorganica.org
Pomeranz-FritschBenzaldehyde + Aminoacetaldehyde acetalStrong acid (e.g., H₂SO₄)IsoquinolineCan produce isoquinolines unsubstituted at C1. wikipedia.orgchemistry-reaction.com

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for isoquinoline synthesis. These reactions often offer higher efficiency, milder conditions, and broader functional group tolerance compared to classical methods. Strategies include intramolecular cyclizations and multi-component reactions that assemble the ring from simpler, readily available precursors.

Palladium catalysts can facilitate the cross-coupling of o-(1-alkynyl)benzaldimines with various organic halides to produce 3,4-disubstituted isoquinolines in good yields. nih.gov Another approach involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl acetals, followed by an acid-mediated cyclization and aromatization. This method is highly convergent and allows for the regioselective construction of polysubstituted isoquinolines. Furthermore, palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl (B1604629) azides has been shown to produce isoquinoline derivatives. researchgate.net

Table 2: Examples of Modern Palladium-Catalyzed Isoquinoline Syntheses
StrategyKey ReactantsCatalyst System (Example)Product Type
Cross-Coupling/Cyclizationo-(1-Alkynyl)benzaldimines + Organic HalidesPd(PPh₃)₄ / Cs₂CO₃3,4-Disubstituted Isoquinolines nih.gov
Sequential Arylation/CyclizationKetones + o-Haloaryl AcetalsPd₂(dba)₃ / LigandPolysubstituted Isoquinolines
Intramolecular Annulation2-Alkynyl Benzyl AzidesPdBr₂ / CuBr₂Substituted Isoquinolines/Isoquinolinones researchgate.net

Targeted Synthesis of Methyl 4-Bromoisoquinoline-7-carboxylate

The synthesis of the target compound requires precise control over the introduction of two different substituents onto the pre-formed or forming isoquinoline ring.

The introduction of a bromine atom at the C4 position of the isoquinoline ring is a critical step. Direct electrophilic bromination of isoquinoline itself typically occurs on the benzene ring, for instance at the C5 position. orgsyn.org Therefore, achieving C4-bromination requires specific strategies.

One effective method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. By carefully selecting the reaction conditions, this method can selectively afford either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones. researchgate.net For the synthesis of 4-bromoisoquinoline (B23445), a catalyst system of PdBr₂ with CuBr₂ and LiBr in acetonitrile (B52724) has been utilized. researchgate.net Another strategy involves a temporary dearomatization of the pyridine (B92270) ring, which activates the C4 position for nucleophilic attack or reaction with an electrophile. acs.org While demonstrated for alkylation, similar principles can be applied to halogenation.

Introducing the methyl carboxylate group at the C7 position presents a significant regiochemical challenge. This functionalization is typically achieved either by building the isoquinoline ring from a precursor already containing the desired substituent on the benzene ring or by functionalizing a pre-existing isoquinoline.

One viable route starts with a substituted benzaldehyde or phenethylamine (B48288) that carries a functional group at the meta-position relative to the point of cyclization, which will become the C7 position of the isoquinoline. For example, a Pomeranz-Fritsch reaction starting with a 3-substituted benzaldehyde (e.g., 3-cyanobenzaldehyde (B1676564) or methyl 3-formylbenzoate) would yield the corresponding 7-substituted isoquinoline. wikipedia.orgchemistry-reaction.com

Alternatively, direct C-H functionalization or functionalization of a halo-isoquinoline can be employed. The reaction of a 7-haloisoquinoline with carbon monoxide in methanol (B129727), catalyzed by a palladium complex, is a standard method for introducing a methyl ester group. rsc.org Another approach is the halogen-metal exchange of a 7-haloisoquinoline with an organolithium reagent at low temperature, followed by quenching with carbon dioxide to form the carboxylic acid, which can then be esterified. researchgate.netquimicaorganica.org

A plausible multi-step synthesis for this compound would involve a carefully planned sequence of ring formation and functionalization. A logical pathway could be:

Ring Formation: Synthesis of a 7-substituted isoquinoline, such as 7-bromoisoquinoline (B118868) or methyl isoquinoline-7-carboxylate. This could be achieved via a Pomeranz-Fritsch reaction using methyl 3-formylbenzoate or a Bischler-Napieralski reaction starting from a β-(3-bromophenyl)ethylamine derivative. wikipedia.orgwikipedia.org

C4-Bromination: Regioselective bromination of the 7-substituted isoquinoline intermediate at the C4 position using a method such as the palladium-catalyzed cyclization of an appropriately substituted 2-alkynyl benzyl azide (B81097) or another targeted C4-halogenation protocol. researchgate.net

C7-Functionalization/Modification: If the C7 substituent is not the final methyl ester, it would be converted in this step. For instance, if a 7-bromoisoquinoline intermediate is used, a palladium-catalyzed carbonylation in methanol would be performed to install the methyl carboxylate group. rsc.org

Yield optimization is critical in multi-step syntheses. numberanalytics.com Key strategies include:

Reaction Condition Tuning: Optimizing temperature, solvent, catalyst loading, and reaction time for each step to maximize conversion and minimize side product formation. azom.com

Sequence Analysis: Choosing the order of reactions carefully. For instance, it might be more efficient to perform the C4-bromination before the C7-carbonylation, as the electronic properties of the ring change with each substitution, affecting the reactivity of subsequent steps.

Purification Methods: Employing efficient purification techniques like column chromatography or recrystallization at each stage to ensure the purity of intermediates, which is crucial for the success of the following reactions. azom.com

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of specifically substituted isoquinoline derivatives such as this compound demands rigorous control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of the position at which a reaction occurs. Achieving the desired 4-bromo and 7-carboxylate substitution pattern on the isoquinoline core necessitates careful selection of synthetic strategies, starting materials, and reaction conditions.

Key challenges in the synthesis of this molecule involve directing substituents to the correct positions on a bicyclic aromatic system that has varied electronic properties. The pyridine ring is generally electron-deficient, while the benzene ring's reactivity is dictated by its own substituents.

Regioselectivity in Isoquinoline Synthesis

The final substitution pattern can be achieved through two primary strategies: by assembling the isoquinoline ring from already substituted precursors or by functionalizing a pre-formed isoquinoline core.

In classical isoquinoline syntheses, such as the Pictet-Spengler reaction, the regioselectivity of the cyclization is largely determined by the substituents present on the starting phenylethylamine. researchgate.net Cyclization typically occurs at the position ortho to the activating group on the aromatic ring that is least sterically hindered. researchgate.net

For a molecule like this compound, a more plausible approach involves the regioselective functionalization of an existing isoquinoline ring system. A documented strategy for synthesizing related compounds involves the bromination of an isoquinoline carboxylate precursor. For instance, the synthesis of 4-bromo-isoquinoline-8-methyl formate (B1220265) has been achieved by reacting 8-isoquinolinecarboxylic acid methyl ester with N-bromosuccinimide (NBS) in acetic acid. google.com This demonstrates a viable pathway where the ester at a specific position directs the regioselective bromination to the C-4 position. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring to electrophilic attack, but the C-4 position remains a potential site for halogenation under specific conditions.

Modern synthetic methods offer high regioselectivity through metal catalysis. For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes followed by cyclization with an alkyne allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, copper-catalyzed cascade reactions have been shown to produce a range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.orgresearchgate.net

Chemoselectivity in Isoquinoline Synthesis

Chemoselectivity is crucial when multiple reactive sites are present. The synthesis of 4-bromoisoquinolines provides a clear example of how reaction conditions can dictate the chemical outcome. A palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can be selectively guided to produce either 4-bromoisoquinoline or 4-bromoisoquinolone. researchgate.net The choice of additives is critical; the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile favors the formation of 4-bromoisoquinoline. researchgate.net In contrast, replacing lithium bromide with acetic acid directs the reaction towards the formation of the 4-bromoisoquinolone. researchgate.net

This level of control is essential to prevent unwanted side reactions, such as reactions involving the methyl ester group during the formation or functionalization of the isoquinoline core.

The table below summarizes the influence of reaction conditions on the chemoselective synthesis of 4-bromo-3-phenylisoquinoline derivatives.

EntryAdditive (equiv.)SolventProduct(s)Yield (%)Reference
1LiBr (3)MeCN4-Bromo-3-phenylisoquinoline81 researchgate.net
2HOAc (2)ClCH₂CH₂Cl4-Bromo-3-phenylisoquinolin-1(2H)-one70 researchgate.net
3HOAc (2) / H₂O (0.1 mL)ClCH₂CH₂Cl4-Bromo-3-phenylisoquinolin-1(2H)-one83 researchgate.net

The following table outlines various synthetic methodologies for the isoquinoline core and the factors that govern their regioselectivity.

Synthetic MethodKey Reagents/CatalystRegioselectivity Control FactorReference
Pictet-Spengler ReactionPhenylethylamine, Aldehyde/Ketone, AcidElectronic effects of substituents on the aromatic ring and steric hindrance. researchgate.net
Palladium-Catalyzed Halopalladation/Cyclization2-Alkynylbenzyl azide, PdBr₂Directed cyclization onto the alkyne, yielding C-4 substituted products. researchgate.net
Rhodium-Catalyzed C-H AnnulationAromatic ketoxime, Alkyne, [RhCp*Cl₂]₂Directed by the oxime group for C-H activation, leading to specific substitution patterns. organic-chemistry.org
Copper-Catalyzed Cascade Reaction2-Haloaryloxime acetate, β-dicarbonyl compound, Cu(OAc)₂Cascade reaction sequence leading to highly substituted isoquinolines with defined regiochemistry. organic-chemistry.orgresearchgate.net
Electrophilic BrominationIsoquinoline derivative, N-Bromosuccinimide (NBS)Electronic properties of the pre-formed isoquinoline ring system. google.com

Reactivity and Derivatization Strategies of Methyl 4 Bromoisoquinoline 7 Carboxylate

Transformations Involving the Bromo Moiety at C4

The bromine atom at the C4 position of the isoquinoline (B145761) ring is amenable to a variety of transformations, most notably those involving organometallic cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C4-bromo position of the isoquinoline core serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmasterorganicchemistry.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The C4-bromo position on the isoquinoline ring is well-suited for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling on methyl 4-bromoisoquinoline-7-carboxylate are not extensively documented in readily available literature, the reactivity can be inferred from similar brominated heterocycles. researchgate.net Typical conditions involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent like dioxane, toluene, or DMF.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Coupling PartnerCatalyst/LigandBaseSolventExpected Product Type
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water4-Phenylisoquinoline derivative
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane4-(4-Methoxyphenyl)isoquinoline derivative
2-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃DMF4-(Thiophen-2-yl)isoquinoline derivative
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / XPhosK₂CO₃Toluene4-Vinylisoquinoline derivative

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. The C4-bromo position of this compound can be readily functionalized using this method to introduce alkynyl substituents.

The reaction mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium complex. wikipedia.org Amine-free and copper-free protocols have also been developed. researchgate.netorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles

Alkyne PartnerCatalyst SystemBaseSolventExpected Product Type
PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N)THF4-(Phenylethynyl)isoquinoline derivative
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine (DIPA)Toluene4-((Trimethylsilyl)ethynyl)isoquinoline derivative
Propargyl alcoholPd(OAc)₂ / XPhos / CuICs₂CO₃DMF4-(3-Hydroxyprop-1-yn-1-yl)isoquinoline derivative
EthynylcyclohexanePd₂(dba)₃ / P(t-Bu)₃ / CuIEt₃NDioxane4-(Cyclohexylethynyl)isoquinoline derivative

Beyond the Suzuki and Sonogashira reactions, the C4-bromo moiety can participate in several other valuable palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups at the C4 position. wikipedia.orgmdpi.comorganic-chemistry.org The reaction typically proceeds with a palladium catalyst and a base, without the need for an organometallic reagent. libretexts.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). libretexts.org It is a powerful method for synthesizing arylamines and has largely replaced older methods that required harsh conditions. organic-synthesis.comatlanchimpharma.com A variety of palladium catalysts, specialized phosphine ligands (e.g., BINAP, XPhos), and bases (e.g., NaOt-Bu, Cs₂CO₃) are used. researchgate.net

C-O Coupling Reactions : Analogous to the Buchwald-Hartwig amination, palladium-catalyzed reactions can also be used to form C-O bonds by coupling the aryl bromide with alcohols or phenols to produce aryl ethers.

Table 3: Other Representative Palladium-Catalyzed Couplings

Reaction NameCoupling PartnerCatalyst/LigandBaseExpected Product Type
Heck ReactionMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NMethyl 3-(isoquinolin-4-yl)acrylate derivative
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / BINAPNaOt-Bu4-(Morpholin-4-yl)isoquinoline derivative
C-O CouplingPhenolPd(OAc)₂ / RuPhosK₃PO₄4-Phenoxyisoquinoline derivative

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for displacing the bromo group at C4. In an SₙAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of a leaving group.

For this reaction to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. In this compound, the ring is activated by the electron-withdrawing nature of the isoquinoline nitrogen atom, which is ortho to the C4 position. The methyl carboxylate group at C7 further withdraws electron density from the ring system, enhancing its electrophilicity. This electronic setup makes the C4 position susceptible to attack by strong nucleophiles such as alkoxides, thiolates, and amides, although these reactions may require more forcing conditions (e.g., high temperatures) compared to palladium-catalyzed couplings.

Reactions of the Carboxyl Ester Functionality at C7

The methyl ester at the C7 position provides another handle for derivatization through nucleophilic acyl substitution. libretexts.orgyoutube.com These reactions allow for the conversion of the ester into other important functional groups.

Saponification (Hydrolysis) : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup. masterorganicchemistry.com This carboxylic acid can then serve as a precursor for other derivatives, such as amides via coupling reagents.

Amidation : Direct reaction with an amine can convert the ester into an amide. This transformation often requires heat or catalysis. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like DCC or HATU. libretexts.org

Reduction : The ester group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters.

Transesterification : In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., ethanol) can replace the methyl group with another alkyl group, forming a different ester.

Table 4: Common Transformations of the C7-Methyl Ester Group

Reaction TypeReagentsProduct Functional Group
Saponification1. NaOH, H₂O/MeOH 2. H₃O⁺Carboxylic acid
ReductionLiAlH₄, THFPrimary alcohol
Amidation (via acid)1. Saponification 2. Amine, DCCAmide
TransesterificationEthanol, H₂SO₄ (cat.)Ethyl ester

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-bromoisoquinoline-7-carboxylic acid. This reaction is a fundamental transformation in organic synthesis, typically achieved under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

ReactantProduct
This compound4-bromoisoquinoline-7-carboxylic acid

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this reaction allows for the synthesis of other ester derivatives (e.g., ethyl, propyl, or benzyl (B1604629) esters) by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it is formed. wikipedia.org

Table of Potential Transesterification Products

Reactant Reagent Product
This compound Ethanol Ethyl 4-bromoisoquinoline-7-carboxylate
This compound Propanol Propyl 4-bromoisoquinoline-7-carboxylate

Amidation Reactions

The ester group of this compound can also be converted into an amide functional group. This can be achieved either by direct aminolysis of the ester or by a two-step process involving hydrolysis to the carboxylic acid followed by reaction with an amine using a coupling agent.

Direct aminolysis involves heating the ester with an amine. However, this reaction is often slow and may require high temperatures. A more common and efficient method is to first hydrolyze the ester to the corresponding carboxylic acid, 4-bromoisoquinoline-7-carboxylic acid. This acid can then be activated with a variety of coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the desired amide. researchgate.net Alternatively, direct amidation of carboxylic acids can be catalyzed by reagents such as titanium tetrafluoride. researchgate.net

Electrophilic Aromatic Substitution on the Isoquinoline Core (Beyond C4 Bromination)

The isoquinoline ring system can undergo electrophilic aromatic substitution reactions. wikipedia.org In this compound, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. The position of substitution on the benzene ring is directed by the existing substituents. The methoxycarbonyl group at the 7-position is a deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur at the positions meta to the ester, which are the 6- and 8-positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). masterorganicchemistry.com The introduction of a nitro or sulfonic acid group at the 6- or 8-position of the isoquinoline core would provide further handles for derivatization.

Nucleophilic Addition Reactions to the Isoquinoline Nitrogen or Carbon

The isoquinoline ring system is susceptible to nucleophilic attack, particularly on the electron-deficient pyridine ring. Nucleophilic addition to isoquinolines typically occurs at the C1 position. quimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate. quimicaorganica.org The reaction of this compound with strong nucleophiles, such as organolithium or Grignard reagents, would be expected to result in the addition of the nucleophile at the C1 position. Subsequent workup would lead to a 1-substituted dihydroisoquinoline derivative.

The nitrogen atom of the isoquinoline ring is basic and can be protonated by strong acids or form adducts with Lewis acids. wikipedia.org This property can be exploited to activate the ring system towards other transformations.

Dearomatization Strategies and Subsequent Functionalization

Recent advances in organic synthesis have led to the development of various strategies for the dearomatization of heteroaromatic compounds like isoquinoline. nih.gov These reactions disrupt the aromatic system to generate partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. nih.gov

One such strategy involves an aryne-triggered dearomatization reaction, which can be used to synthesize medicinally important dihydroisoquinoline derivatives. rsc.org Another approach is the enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis, which allows for the synthesis of chiral cyclic α-aminophosphonates. nih.govrsc.org These methods typically involve the activation of the isoquinoline ring followed by nucleophilic attack to break the aromaticity.

Once dearomatized, the resulting dihydro- or tetrahydroisoquinoline core can be further functionalized. For example, the double bond in a dihydroisoquinoline can undergo a variety of addition reactions, and the saturated backbone can be modified using standard aliphatic chemistry. This opens up a wide range of possibilities for creating complex, three-dimensional molecules from the flat, aromatic starting material.

Applications of Methyl 4 Bromoisoquinoline 7 Carboxylate As a Synthetic Intermediate

Construction of Polysubstituted Isoquinoline (B145761) Frameworks

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, and the ability to introduce various substituents onto this framework is crucial for developing new therapeutic agents and chemical probes. nih.govrsc.org Methyl 4-bromoisoquinoline-7-carboxylate is an excellent starting material for creating polysubstituted isoquinolines, primarily through modern cross-coupling reactions that target the carbon-bromine bond. nih.gov

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are particularly effective for this purpose. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling the C4 position with a corresponding boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and high tolerance of various functional groups, making it ideal for use on complex substrates.

Similarly, the Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the C4 position with an alkene. wikipedia.orgmdpi.comorganic-chemistry.org For instance, in a reaction analogous to the one described for the parent 4-bromoisoquinoline (B23445), this compound can be reacted with acrylates under Heck conditions to yield C4-substituted α,β-unsaturated esters. nih.gov These products can then be further modified, for example, through hydrogenation to create saturated side chains. nih.gov

The ester at the C7 position offers an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides, or reduced to a primary alcohol for further derivatization. This orthogonal reactivity allows for a systematic exploration of the chemical space around the isoquinoline core.

Table 1: Potential C4-Substitutions via Cross-Coupling Reactions
Reaction TypeCoupling PartnerResulting C4-SubstituentCatalyst System (Typical)
Suzuki-Miyaura Arylboronic AcidArylPd(OAc)₂, PCy₃
Suzuki-Miyaura Vinylboronic AcidVinylPd(PPh₃)₄, Base
Heck Alkene (e.g., Acrylate)Substituted AlkenePd(OAc)₂, PPh₃, Base
Sonogashira Terminal AlkyneAlkynylPdCl₂(PPh₃)₂, CuI, Base
Buchwald-Hartwig AmineAminoPd₂(dba)₃, Ligand, Base

Precursor in Chiral Ligand Design and Synthesis

The isoquinoline scaffold is recognized as a privileged framework in the design of chiral ligands for asymmetric catalysis. nih.gov The rigid, planar structure of the isoquinoline ring system provides a well-defined steric environment that can be exploited to control the stereochemical outcome of a chemical reaction. nih.govbeilstein-journals.org

This compound is a suitable precursor for creating novel chiral ligands due to its modifiable functional groups. The ester at the C7 position can be converted into an amide by reaction with a chiral amine, thereby incorporating a stereocenter into the molecule. Alternatively, the carboxylic acid (obtained after hydrolysis) can serve as a coordination point to a metal center.

The C4-bromo position is also a key site for modification. It can be used to introduce chiral phosphine (B1218219) groups or other coordinating moieties via palladium-catalyzed coupling reactions. By strategically placing chiral substituents and coordinating atoms on the isoquinoline backbone, new ligands can be designed to create a specific chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations. mdpi.comacs.org The development of C1-symmetric isoquinoline-based chiral ligands, for example, has led to successful applications in copper-catalyzed asymmetric reactions. nih.gov

Scaffold for Analog Generation in Chemical Biology Research

In chemical biology and medicinal chemistry, a molecular scaffold is a core structure that can be systematically decorated with different functional groups to create a library of related compounds, or analogs. rsc.org These libraries are then screened for biological activity to identify lead compounds and to establish structure-activity relationships (SAR). nih.govnih.govresearchgate.net The isoquinoline and tetrahydroisoquinoline cores are considered privileged scaffolds because they are frequently found in biologically active natural products and synthetic drugs. nih.govrsc.org

This compound is an ideal scaffold for analog generation. It possesses two chemically distinct functional groups that can be modified using a wide range of robust chemical reactions. This allows for the creation of a two-dimensional library of compounds by varying the substituents at both the C4 and C7 positions. For example, a diverse set of aryl groups can be installed at C4 via Suzuki coupling, and for each of these C4-analogs, a series of different amides can be synthesized at C7. This approach has been used to develop tetrahydroisoquinoline-based inhibitors for targets such as Mycobacterium tuberculosis and matrix metalloproteinases. nih.govresearchgate.net The resulting library of analogs can be tested in biological assays to understand how changes in structure at these positions affect potency, selectivity, and other pharmacological properties. nih.govresearchgate.net

Table 2: Example of a 2D-Library Generation Strategy
C4-Substituent (via Suzuki Coupling)C7-Functional Group (from Ester)Potential Biological Application
Phenyl-CONH(CH₂)₂OHKinase Inhibitor Analog
Phenyl-CONH-CyclopropylEnzyme Inhibitor Analog
4-Fluorophenyl-CONH(CH₂)₂OHAntitumor Agent Analog nih.gov
4-Fluorophenyl-CONH-CyclopropylAntitubercular Agent Analog nih.gov
2-Thienyl-CONH(CH₂)₂OHGPCR Modulator Analog
2-Thienyl-CONH-CyclopropylIon Channel Blocker Analog

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular architecture of organic compounds. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity of atoms and the electronic environment of each nucleus can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-bromoisoquinoline-7-carboxylate is expected to display distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the methyl protons of the ester group. The bromine atom at C-4 and the ester at C-7 will induce significant downfield shifts for adjacent protons due to their electron-withdrawing nature. Based on data from related substituted isoquinolines, the anticipated chemical shifts can be estimated. For instance, protons H-5 and H-8 are likely to be the most deshielded aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons directly attached to the electronegative bromine (C-4) and the carboxyl group (C-7), as well as the carbonyl carbon of the ester, are expected to resonate at significantly downfield positions. The chemical shifts for the parent 4-bromoisoquinoline (B23445) provide a foundational reference for predicting the shifts in the substituted compound. nih.govchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
H-1~9.0 - 9.4-Deshielded due to adjacent nitrogen.
H-3~8.5 - 8.9-Deshielded by nitrogen and proximity to bromine.
C-4-~120 - 125Directly attached to bromine, significant downfield shift.
H-5~8.2 - 8.6-Deshielded by the aromatic system and proximity to the ester group.
H-6~7.8 - 8.1-Influenced by adjacent aromatic protons.
C-7-~130 - 135Attached to the electron-withdrawing carboxylate group.
H-8~8.8 - 9.2-Deshielded due to peri-effect with the ester group and aromatic currents.
-COOCH₃~4.0 - 4.2~52 - 54Typical range for methyl ester protons.
-C OOCH₃-~165 - 168Characteristic chemical shift for a carbonyl carbon in an ester.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present. The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, characteristic vibrational bands would confirm the presence of its key structural features. irphouse.comnih.gov

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1710-1730 cm⁻¹, is expected for the carbonyl group of the methyl ester. rsc.org

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1620 cm⁻¹ region in both FT-IR and FT-Raman spectra will correspond to the stretching vibrations of the isoquinoline ring system. scialert.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the methyl group's C-H stretches will appear in the 2850-3000 cm⁻¹ range.

C-O Stretch: The C-O stretching of the ester group will likely produce a strong band in the FT-IR spectrum between 1100-1300 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500-650 cm⁻¹, and is often more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique Expected Intensity
Aromatic C-H Stretch3000 - 3100FT-IR, FT-RamanMedium to Weak
Aliphatic C-H Stretch (-CH₃)2850 - 3000FT-IR, FT-RamanMedium
C=O Stretch (Ester)1710 - 1730FT-IRStrong
Aromatic C=C/C=N Stretch1400 - 1620FT-IR, FT-RamanStrong to Medium
C-O Stretch (Ester)1100 - 1300FT-IRStrong
C-Br Stretch500 - 650FT-RamanMedium

Mass Spectrometry Techniques (LC-MS, UPLC) for Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) couple chromatographic separation with mass analysis, allowing for both purity assessment and structural confirmation.

The high-resolution mass spectrum (HRMS) of this compound would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, owing to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). uni.lu This results in two peaks of almost equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound.

Fragmentation patterns observed in MS/MS experiments can further confirm the structure. wikipedia.org Expected fragmentation pathways could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an [M - 31]⁺ ion.

Loss of the entire methyl carboxylate group.

Cleavage of the bromine atom. libretexts.orglibretexts.org

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline core is a chromophore that absorbs UV radiation, and its absorption spectrum is characterized by multiple bands corresponding to π→π* transitions. nist.gov The presence of the bromine atom and the methyl carboxylate group, both acting as auxochromes, is expected to modulate the absorption maxima (λ_max) and molar absorptivity compared to unsubstituted isoquinoline. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Studies on substituted quinolines and isoquinolines show that the exact position and intensity of these bands are sensitive to the nature and position of the substituents as well as the solvent used. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods serve as powerful predictive tools for understanding the molecular properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Geometry optimization calculations using DFT, for example with the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govrsc.org These calculations would likely show a planar isoquinoline ring system. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the electronic absorption properties of the molecule. sapub.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into the kinetic stability and chemical reactivity of a compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, specific values for the HOMO energy, LUMO energy, and the resulting energy gap have not been reported in scientific literature. Consequently, a quantitative prediction of its reactivity based on FMO analysis cannot be provided at this time.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Gap (ΔE)Data Not Available
(This table is for illustrative purposes only, as no published data is available for this compound.)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict regions of a molecule that are rich or deficient in electrons, thereby identifying likely sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

Without dedicated computational studies on this compound, an MEP surface map cannot be generated. Therefore, a detailed analysis of its electrophilic and nucleophilic sites based on this method is not possible. It can be generally inferred from its structure that the nitrogen atom and the oxygen atoms of the carboxylate group would exhibit negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom might show positive potential. However, the precise values and distribution of this potential are unknown.

Table 2: Predicted Regions of Electrostatic Potential

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Nitrogen AtomNegativeSite for Electrophilic Attack
Carbonyl OxygenNegativeSite for Electrophilic Attack
Aromatic RingVariableInfluenced by Substituents
(This table represents general predictions based on chemical principles, not on specific computational data for this compound.)

Q & A

Q. How to present complex spectral or crystallographic data in publications while adhering to journal guidelines?

  • Methodological Answer :
  • Figures : Use color-coded NMR/IR spectra (). For crystallography, include ORTEP diagrams (30% probability ellipsoids) and CIF files as supplementary data.
  • Tables : Summarize crystallographic data (space group, R-factors) and spectral peaks (δ, multiplicity, integration). Avoid overcrowding; split data into main text and supplementary sections .

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